molecular formula C7H10N2O2 B043988 L-Proline, 4-(cyanomethyl)-, cis- CAS No. 119595-96-9

L-Proline, 4-(cyanomethyl)-, cis-

Cat. No. B043988
M. Wt: 154.17 g/mol
InChI Key: YFPQAWJWVOEVHN-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Proline, 4-(cyanomethyl)-, cis- is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Cis-4-cyanomethyl-L-proline, and its chemical formula is C7H10N2O2.

Scientific Research Applications

L-Proline, 4-(cyanomethyl)-, cis- has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. It has been studied as a potential inhibitor of enzymes involved in cancer cell proliferation and as a ligand for metal ions. It has also been used as a building block for the synthesis of peptides and other complex molecules.

Mechanism Of Action

The mechanism of action of L-Proline, 4-(cyanomethyl)-, cis- is not fully understood. However, it is believed to act by binding to specific enzymes or metal ions, thereby inhibiting their activity. It may also interact with other molecules in the cell, leading to changes in cellular processes.

Biochemical And Physiological Effects

L-Proline, 4-(cyanomethyl)-, cis- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes involved in cancer cell proliferation, such as dihydrofolate reductase and thymidylate synthase. It has also been shown to bind to metal ions, such as copper and zinc, and to act as a ligand for these ions. Additionally, it has been used as a building block for the synthesis of peptides and other complex molecules.

Advantages And Limitations For Lab Experiments

L-Proline, 4-(cyanomethyl)-, cis- has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, it has limitations as well. It is relatively expensive compared to other building blocks, and its synthesis requires specialized equipment and expertise.

Future Directions

For the study of L-Proline, 4-(cyanomethyl)-, cis- include the development of new inhibitors of enzymes involved in cancer cell proliferation, the use of L-Proline, 4-(cyanomethyl)-, cis- as a ligand for metal ions, and the synthesis of new peptides and other complex molecules.

Synthesis Methods

L-Proline, 4-(cyanomethyl)-, cis- can be synthesized by the reaction of L-proline with acrylonitrile in the presence of a catalyst. This reaction leads to the formation of a mixture of cis and trans isomers, which can be separated by column chromatography. The cis isomer is the desired product, and it can be obtained in high yield and purity.

properties

CAS RN

119595-96-9

Product Name

L-Proline, 4-(cyanomethyl)-, cis-

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(2S,4R)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H10N2O2/c8-2-1-5-3-6(7(10)11)9-4-5/h5-6,9H,1,3-4H2,(H,10,11)/t5-,6-/m0/s1

InChI Key

YFPQAWJWVOEVHN-WDSKDSINSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)CC#N

SMILES

C1C(CNC1C(=O)O)CC#N

Canonical SMILES

C1C(CNC1C(=O)O)CC#N

synonyms

L-Proline, 4-(cyanomethyl)-, cis- (9CI)

Origin of Product

United States

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